![molecular formula C11H11NO2 B1269454 [5-(3-Aminophenyl)furan-2-yl]methanol CAS No. 764710-29-4](/img/structure/B1269454.png)
[5-(3-Aminophenyl)furan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3-Aminophenyl)furan-2-yl]methanol: is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Aminophenyl)furan-2-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with furfurylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(3-Aminophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Substitution: Products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [5-(3-Aminophenyl)furan-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Medicine:
Therapeutic Potential: Research indicates potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry:
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of [5-(3-Aminophenyl)furan-2-yl]methanol involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The furan ring contributes to its stability and reactivity, enabling it to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
[5-(3-Nitrophenyl)furan-2-yl]methanol: This compound is similar but contains a nitro group instead of an amino group.
[5-(3-Hydroxyphenyl)furan-2-yl]methanol: This compound has a hydroxy group instead of an amino group.
Uniqueness:
Amino Group: The presence of the amino group in [5-(3-Aminophenyl)furan-2-yl]methanol makes it more reactive in nucleophilic substitution reactions compared to its nitro and hydroxy analogs.
Applications: Its unique structure allows for diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Propriétés
IUPAC Name |
[5-(3-aminophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPCPHVVJJTEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360216 |
Source


|
| Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764710-29-4 |
Source


|
| Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


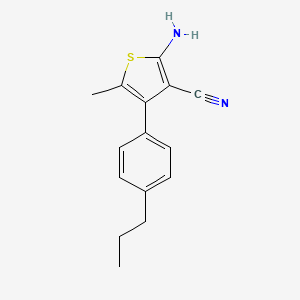
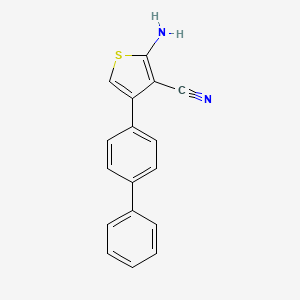




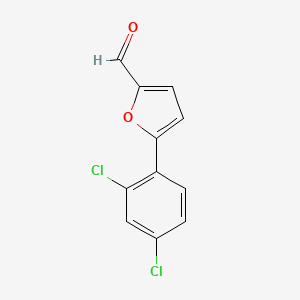
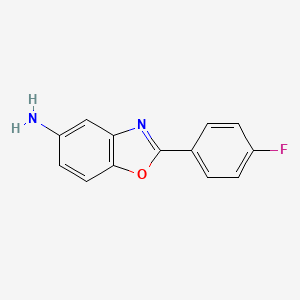
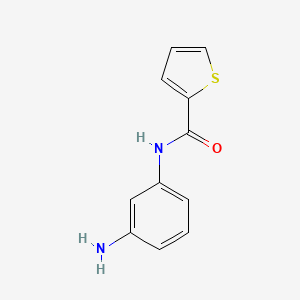
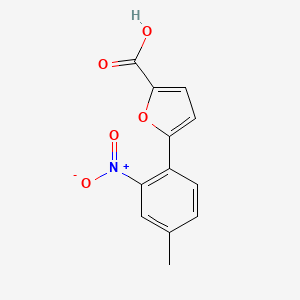
![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)

